![molecular formula C13H13N3O2 B3360290 Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 88715-96-2](/img/structure/B3360290.png)
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Overview
Description
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a chemical compound with the IUPAC name ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate . It is a solid at room temperature and is stored in a refrigerator . The compound has a molecular weight of 285.3 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]quinoxalines has been achieved through various methods. One approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
Imidazo[1,2-a]quinoxalines can undergo various chemical reactions. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a solid at room temperature . It has a molecular weight of 285.3 . The compound is stored in a refrigerator .Mechanism of Action
While the specific mechanism of action for Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not mentioned in the search results, imidazo[a]quinoxalines have been reported to possess a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant activities . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .
Safety and Hazards
properties
IUPAC Name |
ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-6,8,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSSQTHHNUYTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530249 | |
Record name | Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
CAS RN |
88715-96-2 | |
Record name | Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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